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Compound Name: Brolamfetamine

Cat. No.: B10761062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms

underlying the psychedelic effects of Brolamfetamine (2,5-Dimethoxy-4-bromoamphetamine,

DOB). It details the compound's interaction with serotonergic receptors, the subsequent

intracellular signaling cascades, and the established experimental protocols used to elucidate

these properties.

Pharmacodynamics
Brolamfetamine's psychoactive effects are primarily initiated by its interaction with serotonin

receptors, particularly the 5-HT₂ subfamily. Its psychedelic properties are mediated by its

agonistic activity at the 5-HT₂ₐ receptor.[1] The R-(–)-enantiomer of DOB is the more active

stereoisomer.[2]

Receptor Binding Affinity
Brolamfetamine binds with high affinity to 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₐ receptors.[1] Due to its

selectivity for this subfamily, DOB is frequently utilized as a research tool in studies of 5-HT₂

receptors.[1] Quantitative binding affinities (Ki), which represent the concentration of the drug

that occupies 50% of the receptors in a competition binding assay, are summarized below. A

lower Ki value indicates a higher binding affinity.
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Receptor
Target

Radioligand
Tissue/Cell
Line

Ki (nM) Reference

Human 5-HT₂ₐ [³H]ketanserin
Rat Frontal

Cortex
59 [3]

Human 5-HT₂ₐ [¹²⁵I]DOI HEK-293 Cells ~Low nM [4]

Human 5-HT₂ₙ Not Specified Not Specified - [1]

Human 5-HT₂ₐ [¹²⁵I]DOI HEK-293 Cells ~16-19 [4]

Note: Data for direct Ki values of DOB at 5-HT₂ₙ and 5-HT₂ₐ receptors is sparse in the provided

search results, though it is established as an agonist at these sites. The table includes data for

the structurally related compound DOM for comparative context at the 5-HT₂ₐ receptor.

Functional Activity
As a receptor agonist, brolamfetamine not only binds to the receptor but also activates it,

triggering downstream biological responses. Its potency (EC₅₀) and efficacy (Eₘₐₓ) are key

parameters in defining its functional profile. Studies characterize DOB as a partial agonist at

the 5-HT₂ₐ receptor.[5]

Receptor
Target

Assay Type Potency (EC₅₀)
Efficacy (% of
5-HT)

Reference

Human 5-HT₂ₐ

Inositol

Phosphate

Accumulation

Not Specified Not Specified [4][6]

Human 5-HT₂ₐ
NMDA Current

Inhibition
Partial Agonist Not Quantified [5]

Note: While specific EC₅₀ and Eₘₐₓ values for brolamfetamine were not available in the

search results, functional assays confirm its potent agonism at the 5-HT₂ₐ receptor, leading to

downstream signaling such as inositol phosphate accumulation and modulation of NMDA

receptor currents.[4][5][6]
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Molecular Mechanism of Action
The psychedelic effects of brolamfetamine are not merely a function of receptor binding but

are the result of the complex intracellular signaling cascades that follow 5-HT₂ₐ receptor

activation.

Canonical Gq/₁₁-PLC Signaling Pathway
The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/₁₁

alpha subunit.[7] Agonist binding by brolamfetamine initiates the following cascade:

G Protein Activation: The receptor undergoes a conformational change, activating the

associated Gq/₁₁ protein.

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7]

[8]

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of the membrane phospholipid

phosphatidylinositol 4,5-bisphosphate (PIP₂).

Second Messenger Production: This hydrolysis yields two second messengers: inositol

1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][9]

Downstream Effects: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9]

DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates

protein kinase C (PKC).[7]
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Canonical 5-HT₂ₐ Receptor Gq Signaling Pathway.

Interestingly, while this pathway involves PKC activation, one study found that DOB, unlike

MDMA, does not produce in vivo PKC activation in the rodent brain.[1] Further research

suggests that the psychedelic effects of DOB may be mediated by a subsequent

Ca²⁺/Calmodulin-dependent protein kinase II (CaM-KII) pathway that modulates NMDA

receptor transmission, a mechanism that is independent of PKC.[5]

Biased Agonism: G Protein vs. β-Arrestin Signaling
In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin

pathways.[10][11] Upon agonist binding and subsequent receptor phosphorylation by G

protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[12]

This recruitment can lead to receptor desensitization and internalization, but also initiates a

distinct, G protein-independent wave of signaling.[10][13]

Ligands that preferentially activate one pathway over the other are known as "biased agonists."

[13][14] The therapeutic and psychedelic effects of 5-HT₂ₐ agonists may depend on the

balance between Gq and β-arrestin signaling.[15] While this is an active area of research for

psychedelics, specific data quantifying brolamfetamine's bias profile is not yet well-

established.
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Conceptual Diagram of Biased Agonism at the 5-HT₂ₐ Receptor.

Key Experimental Protocols
The characterization of brolamfetamine's mechanism of action relies on standardized in vitro

pharmacological assays.

Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (Ki) of a test compound (e.g.,

brolamfetamine) for the 5-HT₂ₐ receptor.

Objective: To quantify the displacement of a known radiolabeled ligand from the 5-HT₂ₐ

receptor by an unlabeled test compound.

Materials:

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT₂ₐ

receptor (e.g., CHO-K1, HEK293) or from brain tissue rich in these receptors (e.g., rat frontal

cortex).[7][16]
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Radioligand: [³H]ketanserin, a commonly used radiolabeled antagonist for the 5-HT₂ₐ

receptor.[7]

Test Compound: Brolamfetamine (DOB) at various concentrations.

Non-specific Binding Control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., 10 µM

mianserin or clozapine) to determine binding to non-receptor sites.[17][18]

Assay Buffer: Tris-based buffer.

Wash Buffer: Cold assay buffer.

Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[3]

Detection: Scintillation cocktail and a microplate scintillation counter.[7]

Methodology:

Plate Preparation: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for

~2 hours to reduce non-specific binding to the filter material.[3][7]

Reaction Mixture: In each well, combine the receptor membrane preparation, [³H]ketanserin

(at a concentration near its Kd, e.g., 0.5 nM), and either assay buffer (for total binding), the

non-specific binding control, or varying concentrations of brolamfetamine.[18]

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum

manifold to separate bound from unbound radioligand.[7]

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining

unbound radioligand.[7]

Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and measure

the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[7]

Data Analysis:
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Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

Plot the percentage of specific binding against the logarithm of the brolamfetamine
concentration.

Determine the IC₅₀ value (the concentration of brolamfetamine that inhibits 50% of the

specific binding).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Workflow for a 5-HT₂ₐ Receptor Radioligand Binding Assay.

Protocol: Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a direct consequence of

Gq-coupled receptor activation.

Objective: To quantify the accumulation of inositol monophosphate (IP₁), a stable downstream

metabolite of IP₃, following receptor stimulation by brolamfetamine.
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Materials:

Cell Line: A suitable cell line expressing the 5-HT₂ₐ receptor (e.g., HEK293, CHO-K1).[8]

Assay Buffer: Typically a buffer containing Lithium Chloride (LiCl). LiCl inhibits the

degradation of IP₁, allowing it to accumulate for easier detection.[9]

Test Compound: Brolamfetamine (DOB) at various concentrations.

Detection Kit: A commercial kit, often based on Homogeneous Time-Resolved Fluorescence

(HTRF), is commonly used. These kits contain IP₁ labeled with a fluorescent acceptor (e.g.,

d2) and an anti-IP₁ antibody labeled with a fluorescent donor (e.g., Cryptate).[8][9]

Plate Reader: An HTRF-compatible microplate reader.[9]

Methodology:

Cell Seeding: Seed cells into a 384-well white microplate and incubate to allow for cell

attachment.[9]

Compound Addition: Add serial dilutions of brolamfetamine (or a known antagonist for

inhibition assays) to the appropriate wells.

Agonist Stimulation: Add brolamfetamine to stimulate the receptors. For antagonist assays,

a known agonist is added after a pre-incubation with the antagonist.[9]

Incubation: Incubate the plate (e.g., 30-60 minutes at 37°C) to allow for the production and

accumulation of IP₁.[9]

Detection Reagent Addition: Add the detection reagents (IP₁-d2 and anti-IP₁-Cryptate) in a

lysis buffer as per the manufacturer's protocol.[9]

Final Incubation: Incubate at room temperature for ~1 hour, protected from light, to allow the

competitive immunoassay to reach equilibrium.[9]

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence

emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]
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Data Analysis:

Calculate the HTRF signal ratio (Emission 665nm / Emission 620nm).

Plot the HTRF ratio against the logarithm of the brolamfetamine concentration.

Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ value (potency)

and Eₘₐₓ (efficacy).
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Workflow for an Inositol Phosphate (IP) Accumulation HTRF Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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